(2,2-difluoroethyl)(2-methanesulfonylethyl)amine
Description
Properties
CAS No. |
1182884-13-4 |
|---|---|
Molecular Formula |
C5H11F2NO2S |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Ii. Retrosynthetic Analysis and Strategic Disconnections for 2,2 Difluoroethyl 2 Methanesulfonylethyl Amine
Identification of Key Synthons and Precursors
The retrosynthetic disconnection of the target molecule at the Carbon-Nitrogen (C-N) bonds provides the most logical approach to identifying its fundamental building blocks. This strategy is based on well-established methods for amine synthesis, such as N-alkylation. The key synthons and their corresponding commercially available precursors are outlined below.
| Target Molecule | Key Synthon | Corresponding Precursor (Reagent) |
| (2,2-difluoroethyl)(2-methanesulfonylethyl)amine | (2,2-difluoroethyl) cation | 2,2-difluoroethyl halide (e.g., 1-bromo-2,2-difluoroethane or 1-chloro-2,2-difluoroethane) |
| (2-methanesulfonylethyl) cation | 2-(methylsulfonyl)ethyl halide or Methyl vinyl sulfone | |
| Amine dianion | Ammonia (B1221849) or a primary amine equivalent |
The 2,2-difluoroethyl synthon is a critical component, and its introduction can be achieved using reagents like 2,2-difluoro-1-haloethanes. The methanesulfonylethyl fragment can be derived from precursors such as methyl vinyl sulfone, which can undergo a Michael addition, or a 2-haloethyl methyl sulfone for direct alkylation. The central nitrogen atom can conceptually be derived from ammonia or a primary amine that undergoes sequential alkylation.
Proposed Disconnection Pathways Leading to Amine, Difluoroethyl, and Methanesulfonylethyl Fragments
Two primary disconnection pathways can be envisioned for the synthesis of this compound, both revolving around the sequential formation of the C-N bonds.
Pathway A: Initial N-alkylation with the difluoroethyl group
This pathway involves the initial reaction of a primary amine with a 2,2-difluoroethylating agent, followed by the introduction of the methanesulfonylethyl group.
Disconnection 1 (C-N bond): The first disconnection breaks the bond between the nitrogen and the 2-methanesulfonylethyl group, leading to N-(2,2-difluoroethyl)amine and a 2-methanesulfonylethyl synthon.
Disconnection 2 (C-N bond): The second disconnection breaks the bond between the nitrogen and the 2,2-difluoroethyl group of N-(2,2-difluoroethyl)amine, leading to a primary amine (or ammonia) and a 2,2-difluoroethyl synthon.
Pathway B: Initial N-alkylation with the methanesulfonylethyl group
Alternatively, the synthesis could commence with the introduction of the methanesulfonylethyl group, followed by the addition of the difluoroethyl moiety.
Disconnection 1 (C-N bond): The initial disconnection is at the bond between the nitrogen and the 2,2-difluoroethyl group, yielding N-(2-methanesulfonylethyl)amine and a 2,2-difluoroethyl synthon.
Disconnection 2 (C-N bond): The subsequent disconnection of N-(2-methanesulfonylethyl)amine at the remaining C-N bond provides a primary amine (or ammonia) and a 2-methanesulfonylethyl synthon.
Comparison of Potential Synthetic Strategies and their Academic Implications
The choice between these synthetic pathways has significant academic implications regarding reaction efficiency, selectivity, and the novelty of the approach.
| Synthetic Strategy | Advantages | Disadvantages | Academic Implications |
| Pathway A | The synthesis of N-(2,2-difluoroethyl)amine is a known process. Subsequent alkylation with a methanesulfonylethyl precursor is a standard transformation. | The secondary amine intermediate may be less reactive in the second alkylation step. Potential for over-alkylation if ammonia is used as the starting material. | This pathway follows a more traditional and potentially more reliable route. It allows for the isolation and purification of the intermediate N-(2,2-difluoroethyl)amine, offering better control over the final product's purity. |
| Pathway B | The initial Michael addition of an amine to methyl vinyl sulfone is typically a high-yielding reaction. The resulting primary amine can then be alkylated. | N-alkylation with a difluoroethylating agent may require specific catalysts or harsher conditions. The intermediate N-(2-methanesulfonylethyl)amine may be more prone to side reactions. | This approach could offer a more convergent synthesis. The exploration of manganese or other transition metal catalysts for the N-alkylation of the sulfonylethylamine intermediate could be an area for novel research, drawing parallels to N-alkylation of sulfonamides. |
Iii. Methodologies for the Synthesis of 2,2 Difluoroethyl 2 Methanesulfonylethyl Amine and Its Derivatives
Construction of the 2,2-Difluoroethyl Amine Scaffold
The formation of the C-N bond and the introduction of the difluoromethyl group are the central challenges in synthesizing the 2,2-difluoroethyl amine moiety. The following sections detail prominent strategies that address these challenges, ranging from classical nucleophilic substitution reactions to modern catalytic and photochemical methods.
Direct amination represents a straightforward approach for forming the 2,2-difluoroethyl amine scaffold. This method involves the reaction of a 2,2-difluoro-1-haloethane, such as 2,2-difluoro-1-bromoethane or 2,2-difluoro-1-chloroethane, with ammonia (B1221849) or a primary amine. The reaction is typically conducted under pressure in a closed system like an autoclave due to the volatility of ammonia.
The efficiency of the reaction can be influenced by several factors, including the choice of halogen, solvent, temperature, and the presence of catalysts. For instance, experimental studies have shown that 1-chloro-2,2-difluoroethane can be more prone to amination with ammonia than 1-bromo-2,2-difluoroethane under similar conditions. The use of a catalyst, such as potassium iodide, is common to facilitate the substitution reaction, particularly when using chloro-derivatives. A variety of solvents can be employed, including dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidine, and n-butanol, with the reaction conditions being optimized to maximize yield.
Below is a table summarizing various conditions reported for the synthesis of 2,2-difluoroethylamine (B1345623) via direct amination.
| Halide Reactant | Amine Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,2-Difluoro-1-chloroethane | Ammonia | Potassium Iodide | N-Methylpyrrolidine | 143-145 | 5.5 | 78 |
| 2,2-Difluoro-1-chloroethane | Ammonia | Potassium Iodide | DMSO | 143-145 | 4.5 | 88 |
| 2,2-Difluoro-1-bromoethane | Anhydrous Ammonia | Potassium Iodide | DMSO | 100 | 1 | 82 |
| 2,2-Difluoro-1-bromoethane | Ammonia | Potassium Iodide | n-Butanol | 150 | 2 | 70 |
| 2,2-Difluoro-1-bromoethane | 25% Aqueous Ammonia | Potassium Iodide | DMSO | 100 | 1.2 | 13 |
This data is compiled from experimental procedures described in patent literature.
An alternative approach involves a two-stage process where the 2,2-difluoro-1-haloethane is first reacted with a protected amine like N-benzylamine or prop-2-en-1-amine, followed by a deprotection step (e.g., catalytic hydrogenation to remove the benzyl (B1604629) group or a palladium-catalyzed deallylation) to yield the final 2,2-difluoroethylamine.
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. This process can be applied to the synthesis of the 2,2-difluoroethyl amine scaffold by using a difluoroacetaldehyde derivative as the starting carbonyl compound. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the target amine.
First, the difluoroacetaldehyde derivative reacts with a primary or secondary amine under weakly acidic conditions to form an iminium ion, which then dehydrates to an imine. In the second step, a reducing agent is introduced to reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the final amine product.
A key advantage of this method is that it can often be performed as a one-pot reaction, where the amine, carbonyl compound, and reducing agent are combined, avoiding the isolation of the intermediate imine. For this purpose, pH-sensitive reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reagents for this transformation because they are less reactive towards aldehydes and ketones at neutral or weakly acidic pH but readily reduce the more electrophilic iminium ion.
The general scheme is as follows: CHF₂CHO + R-NH₂ → [CHF₂CH=NR] → CHF₂CH₂-NHR
This method allows for the construction of primary, secondary, or tertiary amines depending on the nature of the starting amine.
Aminofluorination reactions provide a direct route to fluorinated amines by simultaneously forming a C-F bond and a C-N bond across a double bond. A novel synthesis of α-CF₂H amines has been developed via the aminofluorination of mono-fluoroalkenes. This method employs an electrophilic fluorine source, such as Selectfluor, and a nitrogen source like acetonitrile.
The proposed mechanism for this transformation involves a single-electron oxidation, fluorine-abstraction, and a Ritter-type amination pathway. This protocol is effective for synthesizing a broad range of fluorinated amines with good efficiency and tolerance for various functional groups. While this specific method builds the amine adjacent to a new C-F bond, related strategies in fluorination chemistry are crucial for developing diverse fluorinated scaffolds.
The formation of a carbon-nitrogen bond is a cornerstone of amine synthesis, and nucleophilic substitution is a fundamental approach to achieve this. The direct amination of 2,2-difluoroethyl halides discussed previously (Section 3.1.1) is a specific example of a bimolecular nucleophilic substitution (S_N2) reaction, where the amine acts as the nucleophile, attacking the electrophilic carbon of the fluoroalkyl halide and displacing the halide leaving group.
To circumvent issues like over-alkylation that can occur with simple amines, alternative nitrogen nucleophiles can be used. The Gabriel synthesis, for example, utilizes the potassium salt of phthalimide as an ammonia surrogate. This phthalimide anion can displace a halide from a substrate like 2,2-difluoro-1-bromoethane. The resulting N-alkylated phthalimide can then be hydrolyzed or hydrazinolyzed to release the desired primary amine, 2,2-difluoroethylamine. This method provides a controlled route to primary amines.
Other approaches involve the reaction of amines with substrates bearing different leaving groups, or the activation of alcohols towards nucleophilic substitution, for instance, via the Mitsunobu reaction. These methods all rely on the same core principle: the attack of a nitrogen-based nucleophile on an electrophilic carbon to forge the required C-N bond.
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of arylamines. This methodology has been successfully extended to the coupling of fluoroalkylamines with aryl bromides and chlorides to produce fluorinated anilines. These reactions are valuable for creating derivatives where the 2,2-difluoroethyl amine scaffold is attached to an aromatic ring.
A significant challenge in the C-N coupling of fluoroalkylamines is the potential instability of the products under the strongly basic and high-temperature conditions typically used in these reactions. To overcome this, milder reaction conditions have been developed. Research has shown that using a weaker base, such as potassium phenoxide (KOPh), in conjunction with a palladium catalyst derived from a specific phosphine ligand like AdBippyPhos, allows the reaction to proceed in high yield with low catalyst loadings.
These improved conditions tolerate a wide array of functional groups that would otherwise be reactive towards the strong bases traditionally employed. Mechanistic studies indicate that due to the electron-withdrawing nature of the fluoroalkyl group on the amine, the turnover-limiting step of the catalytic cycle is often the final reductive elimination step that forms the C-N bond. This catalytic approach provides a powerful and versatile route for synthesizing complex fluorinated amine derivatives.
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling unique transformations under mild conditions. This approach has been successfully applied to the synthesis of fluorinated compounds, including fluorinated amines. The fundamental principle involves a photocatalyst that, upon absorption of visible light, becomes a potent single-electron oxidant or reductant.
In a typical reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor. The resulting reduced catalyst can then transfer an electron to a suitable precursor to generate a radical species, which subsequently participates in the desired bond-forming reaction. For synthesizing fluorinated amines, this strategy can be used to generate alkyl radicals that are then incorporated into nitrogen-containing molecules.
For example, a photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives has been developed using an organic photocatalyst like mesityl acridinium. In this process, an alkyl radical is generated and adds to the dehydroalanine, with subsequent fluorination of the resulting radical intermediate. These methods are characterized by their high functional group tolerance and mild reaction conditions, opening new avenues for the construction of complex fluorinated molecules.
Integration of the 2-Methanesulfonylethyl Moiety
The 2-methanesulfonylethyl group is a key structural feature, and its introduction can be accomplished through several reliable methods. These strategies typically involve either building the sulfone functionality on a pre-existing ethylamine structure or using a synthon that already contains the methyl sulfone group.
Sulfonylation of Ethylamine Precursors
While direct sulfonylation of a secondary amine like N-(2,2-difluoroethyl)ethylamine with a reagent such as 2-chloroethanesulfonyl chloride could be envisioned, this method is often complicated by competing reactions and the stability of the sulfonyl chloride. A more common and reliable approach involves the alkylation of a sulfinate salt. This two-step process begins with the oxidation of a thiol to a sulfinate, which is then alkylated. For instance, sodium methanesulfinate can be alkylated with a suitable 2-haloethylamine derivative to form the desired C-S bond, which is already at the sulfone oxidation state.
Michael Addition Reactions Involving Vinyl Sulfones
The aza-Michael addition is a powerful and widely used method for forming carbon-nitrogen bonds. In this context, methyl vinyl sulfone serves as an excellent Michael acceptor due to the strong electron-withdrawing nature of the sulfonyl group, which activates the double bond for nucleophilic attack. Secondary amines, such as 2,2-difluoroethylamine, can readily add across the double bond under basic or even neutral conditions to yield the desired β-amino sulfone product directly. This method is often characterized by high yields and atom economy.
The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the vinyl sulfone, generating a stabilized carbanion intermediate which is subsequently protonated to give the final product. The high reactivity of vinyl sulfones makes this a highly efficient strategy.
Table 1: Representative Michael Addition of an Amine to a Vinyl Sulfone
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Product | Yield |
| Piperidine | Methyl vinyl sulfone | None | Room Temp | 1-(2-(Methylsulfonyl)ethyl)piperidine | >95% |
| Aniline | Divinyl sulfone | AlCl₃ | Reflux | 4-Phenylthiomorpholine 1,1-dioxide | High |
Oxidative Transformations of Thioether Precursors to Sulfones
An alternative and highly effective strategy involves the initial synthesis of a thioether precursor, which is subsequently oxidized to the corresponding sulfone. This approach allows for the use of more readily available sulfur-containing starting materials. For the synthesis of the target molecule, N-(2,2-difluoroethyl)-N-(2-(methylthio)ethyl)amine would be the key intermediate. This thioether can be prepared via N-alkylation of 2,2-difluoroethylamine with 2-chloroethyl methyl sulfide.
The subsequent oxidation of the thioether to the sulfone is a common and typically high-yielding transformation. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) being among the most common. The choice of oxidant and reaction conditions can allow for selective oxidation to the sulfoxide or complete oxidation to the sulfone. To ensure the formation of the sulfone, an excess of the oxidizing agent is often used.
Table 2: Oxidation of a Thioether to a Sulfone
| Substrate | Oxidizing Agent | Solvent | Temperature | Product | Yield |
| Dibenzyl sulfide | H₂O₂ / Acetic Acid | Acetic Acid | 100°C | Dibenzyl sulfone | 95% |
| Methyl phenyl sulfide | m-CPBA (2.2 equiv.) | CH₂Cl₂ | Room Temp | Methyl phenyl sulfone | >99% |
| 26-Thiodiosgenin | m-CPBA (excess) | CH₂Cl₂ | 0°C to RT | 26-Thiodiosgenin S,S-dioxide | 81% |
Formation of the Tertiary Amine Linkage
The creation of the tertiary amine center is the final key step in many synthetic routes. This can be accomplished either by forming a new bond to the nitrogen of a pre-existing secondary amine or by constructing the amine functionality from other precursors.
N-Alkylation Strategies with Halide Electrophiles
Direct N-alkylation is a fundamental method for the formation of C-N bonds. This approach involves the reaction of a secondary amine with an alkyl halide. In the context of synthesizing the target compound, one could react N-(2,2-difluoroethyl)amine with a suitable electrophile such as 2-chloroethyl methyl sulfone or 2-bromoethyl methyl sulfone. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. A variety of bases, from inorganic carbonates (e.g., K₂CO₃) to non-nucleophilic organic amines (e.g., diisopropylethylamine), can be employed. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or DMF often being preferred. While effective, a potential side reaction is the quaternization of the resulting tertiary amine, which can be minimized by careful control of stoichiometry and reaction conditions.
Table 3: N-Alkylation of 2,2-Difluoroethylamine with a Halide Electrophile
| Amine | Electrophile | Base | Solvent | Temperature | Product | Yield |
| 2,2-Difluoroethylamine | 3-(Chloromethyl)-6-chloropyridine | NaOH | Toluene | 55°C | N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethylamine | 92.1% |
| N-(2,2,2-trichloroethyl)arenesulfonamide | Benzyl chloride | K₂CO₃ | Acetonitrile | Heat | N-benzyl-N-(2,2,2-trichloroethyl)arenesulfonamide | High |
Reductive Coupling and Amidation-Reduction Sequences
Reductive amination provides an alternative route to tertiary amines, typically by reacting a secondary amine with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, this would involve the reaction of 2,2-difluoroethylamine with methanesulfonylacetaldehyde, followed by reduction. The intermediate iminium ion is reduced in situ by agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
A related two-step strategy is the amidation-reduction sequence. This involves first acylating an amine, such as 2,2-difluoroethylamine, with an acyl chloride like methanesulfonylacetyl chloride to form an amide. This intermediate amide is then reduced to the corresponding tertiary amine. Powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation as amides are relatively stable functional groups. This method is robust and avoids the issue of over-alkylation that can sometimes be problematic in direct N-alkylation.
Table 4: Key Steps in an Amidation-Reduction Sequence
| Reaction Step | Starting Material | Reagent(s) | Solvent | Product | Typical Yield |
| Amidation | 2-Mercaptobenzothiazole, Aryl amine | Chloroacetyl chloride, Et₃N | Dichloromethane | N-Aryl-2-(benzothiazol-2-ylthio)acetamide | Good |
| Reduction | N,N-Dimethylbenzamide | LiAlH₄, then H₂O | THF | Benzyldimethylamine | High |
Multi-Component Reactions for Direct Amine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for building molecular complexity. For the direct synthesis of amines like this compound, MCRs offer a convergent and atom-economical approach.
One plausible MCR approach is a variation of the Mannich reaction. A three-component condensation involving 2,2-difluoroethylamine, an appropriate aldehyde, and a compound containing the methanesulfonyl group could theoretically yield the desired scaffold. For instance, a reaction between 2,2-difluoroethylamine, formaldehyde, and a precursor like methylthiomethane could be envisioned, followed by oxidation to the sulfone, although this would not be a direct MCR to the final product.
A more direct, though hypothetical, MCR could involve the reaction of methyl vinyl sulfone as a Michael acceptor with 2,2-difluoroethylamine and another component. However, the most established MCRs for amine synthesis, such as the Ugi or Strecker reactions, are typically geared towards the synthesis of α-amino acids or α-amino nitriles and would require significant adaptation.
Copper-catalyzed MCRs have shown significant promise in the synthesis of complex nitrogen-containing molecules. For example, a copper-catalyzed three-component coupling of a sulfonyl azide (B81097), an alkyne, and an amine is a highly efficient method for producing N-sulfonylamidines. While this specific reaction yields an amidine rather than an amine, it highlights the potential of copper catalysis to bring together amine and sulfonyl-containing fragments in a single pot. Similarly, copper-mediated MCRs have been developed to synthesize α-aminoamide derivatives, demonstrating the ability to form C-N bonds in a multi-component fashion.
Another relevant strategy is the three-component aminofluorination of alkenes, which provides direct access to β-fluoroalkylamines. A hypothetical adaptation could involve a related multi-component reaction where an amine, a fluoroalkyl source, and a sulfone-containing alkene are coupled.
| Reaction Type | Potential Components | Product Class | Relevance to Target Synthesis |
| Mannich-type Reaction | 2,2-Difluoroethylamine, Formaldehyde, Nucleophile | β-Amino compound | Could form the C-C-N backbone |
| Ugi Reaction | Isocyanide, Aldehyde, Amine, Carboxylic Acid | α-Acylamino carboxamide | Not directly applicable, but illustrates MCR principle for amine derivatives |
| Cu-Catalyzed Coupling | Sulfonyl Azide, Alkyne, Amine | N-Sulfonylamidine | Demonstrates MCR for incorporating sulfonyl and amine groups |
| Aminofluorination | Alkene, Amine Precursor, Fluoride (B91410) Source | β-Fluoroalkylamine | Establishes precedence for multi-component synthesis of fluoro-amines |
Transition Metal-Catalyzed Amine Synthesis Protocols
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds. Key strategies applicable to the synthesis of this compound include N-alkylation and hydroamination.
N-Alkylation: The most direct approach involves the N-alkylation of 2,2-difluoroethylamine with a suitable electrophile, such as 2-(methylsulfonyl)ethyl chloride or 2-(methylsulfonyl)ethyl mesylate. Palladium, copper, and ruthenium complexes are known to catalyze such reactions effectively, often under milder conditions than traditional methods and with broader functional group tolerance. For instance, palladium-catalyzed N-alkylation offers high efficiency and selectivity. Ruthenium complexes have also been successfully employed for the selective N-alkylation of aromatic amines with alcohols under mild conditions, a process that proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.
Hydroamination: An alternative atom-economical route is the hydroamination of methyl vinyl sulfone with 2,2-difluoroethylamine. This reaction involves the direct addition of the N-H bond across the carbon-carbon double bond. Late transition metals such as palladium, rhodium, and iridium are known to catalyze the hydroamination of activated alkenes. The reaction is expected to proceed in a Markovnikov or anti-Markovnikov fashion depending on the catalyst and conditions, but for a Michael acceptor like methyl vinyl sulfone, the addition would regioselectively occur at the β-position to yield the desired product.
| Catalyst System | Reaction Type | Substrates | Potential Advantages |
| Pd/C or Pd complexes | N-Alkylation | 2,2-Difluoroethylamine + 2-(MsO)ethyl-X | High efficiency, broad substrate scope |
| Ru complexes | N-Alkylation (via Borrowing Hydrogen) | 2,2-Difluoroethylamine + 2-(MsO)ethanol | Atom-economical, avoids halide waste |
| Rh or Ir complexes | Hydroamination | 2,2-Difluoroethylamine + Methyl vinyl sulfone | 100% atom economy, direct C-N bond formation |
| CuI / Ligand | N-Alkylation | 2,2-Difluoroethylamine + 2-(MsO)ethyl-X | Cost-effective catalyst, mild conditions |
Advanced Synthetic Techniques
Beyond fundamental bond-forming reactions, advanced synthetic techniques offer improved efficiency, selectivity, and sustainability for the preparation of complex molecules like this compound.
Chemo- and Regioselective Synthesis
Achieving high selectivity is critical in multi-functional molecules.
Chemoselectivity: In the N-alkylation of 2,2-difluoroethylamine, the primary challenge is preventing over-alkylation to form a tertiary amine. This can often be controlled by adjusting the stoichiometry of the reactants, reaction time, and temperature. The choice of catalyst is also crucial; for example, Rh/C has been shown to be highly effective for the selective N-monoalkylation of primary amines. Furthermore, the sulfone group is generally stable and non-reactive under typical N-alkylation and hydroamination conditions, ensuring its preservation during the synthesis.
Regioselectivity: In the context of a hydroamination reaction with methyl vinyl sulfone, the addition of the amine is governed by the electronic nature of the alkene. The strong electron-withdrawing effect of the sulfone group directs the nucleophilic attack of the amine to the β-carbon, leading to the desired 1,4-conjugate addition product with high regioselectivity. Similarly, methods for the regioselective synthesis of N-sulfonyl amidines and other sulfur-nitrogen heterocycles have been developed, underscoring the predictability of reactions involving sulfonyl groups.
One-Pot and Cascade Reaction Sequences
One-pot and cascade (or tandem) reactions enhance synthetic efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time.
A potential one-pot synthesis of the target compound could involve the in situ generation of an electrophile followed by N-alkylation. For example, 2-chloroethanol could be reacted with methanesulfonyl chloride to form 2-chloroethyl mesylate, which, without isolation, could then be reacted with 2,2-difluoroethylamine in the same vessel. More elegantly, protocols exist for the one-pot synthesis of sulfonamides from acids and amines, which could be conceptually adapted.
A cascade reaction could be designed where an initial reaction triggers subsequent transformations. While a direct cascade to the target molecule is not immediately obvious from existing literature, the principles of cascade synthesis are well-established for constructing complex amine-containing structures. For instance, a reaction could be initiated that forms one of the side chains, which then undergoes an intramolecular rearrangement or cyclization, although this is more applicable to the synthesis of cyclic derivatives.
| Strategy | Description | Potential Application for Target Synthesis |
| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same reactor without isolating intermediates. | 1. Mesylation of 2-hydroxyethyl methyl sulfide. 2. Oxidation to sulfone. 3. N-alkylation with 2,2-difluoroethylamine. |
| Cascade Reaction | The product of an initial reaction becomes the substrate for a subsequent reaction in the same pot, often spontaneously. | A hypothetical reaction where Michael addition to methyl vinyl sulfone is followed by an intramolecular cyclization with another functional group (for derivative synthesis). |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry, where reactants are pumped through a reactor (often a heated tube or microchip), offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability.
The synthesis of this compound is well-suited to a flow-based approach. An N-alkylation reaction, for instance, can be performed by pumping a solution of 2,2-difluoroethylamine and an alkylating agent like 2-(methylsulfonyl)ethyl mesylate through a heated reactor coil. This allows for the use of high temperatures and pressures safely, often leading to dramatically reduced reaction times. An in-line workup module can be integrated to purify the product stream continuously.
Furthermore, the synthesis of precursors can also be performed in flow. For example, the oxidation of a sulfide to a sulfone can be achieved selectively and efficiently in a flow reactor, followed by a subsequent C-N bond formation in a second, connected reactor module. This "telescoped" approach, where multiple synthetic steps are linked without manual intervention, represents a highly efficient and automated manufacturing process.
| Flow Process | Description | Key Parameters | Advantages |
| N-Alkylation | A solution of amine and mesylate is passed through a heated reactor. | Temperature, Flow Rate, Residence Time, Pressure | Rapid reaction, improved safety, easy scale-up |
| Sulfone Synthesis | A sulfide solution is mixed with an oxidant (e.g., H₂O₂) and passed through a reactor. | Stoichiometry of oxidant, Temperature, Residence Time | Selective oxidation, safe handling of exothermic reactions |
| Telescoped Synthesis | The output from one flow reactor (e.g., sulfone synthesis) is directly fed into a second reactor for the next step (e.g., N-alkylation). | Integrated control of multiple reactor modules | Fully automated process, minimizes handling and waste |
Iv. Precursor Chemistry and Building Block Development
Synthesis of Key Fluorinated Synthons
The introduction of the 2,2-difluoroethyl moiety is a critical step that imparts unique physicochemical properties to the target molecule. The synthesis of precursors containing this group, such as 2,2-difluoro-1-haloethanes and 2,2-difluoroethylamine (B1345623), has been approached through various methods.
2,2-difluoro-1-haloethane These compounds serve as primary alkylating agents for introducing the difluoroethyl group. For instance, 2,2-difluoro-1-chloroethane can be synthesized and subsequently used to produce other key intermediates. One documented pathway involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of acetic acid, like potassium acetate (B1210297), in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to yield 2,2-difluoroethyl acetate. google.com This acetate can then be converted to other synthons.
2,2-difluoroethylamine and its Hydrochloride Salt 2,2-difluoroethylamine is a crucial nucleophile for building the final amine structure. A common industrial preparation involves the reaction of a 2,2-difluoro-1-haloethane with ammonia (B1221849). google.com The reaction conditions, including solvent, temperature, and the presence of catalysts like potassium iodide, are optimized to maximize yield and purity. google.comchemicalbook.com For example, reacting 2,2-difluoro-1-chloroethane with ammonia in N-methylpyrrolidine at elevated temperatures can produce the desired amine in good yield. google.com
Alternative laboratory-scale syntheses of its hydrochloride salt often start from 2,2-difluoroacetamide. Reduction of the amide using reagents like diborane (B8814927) in tetrahydrofuran (B95107) (THF) or a combination of sodium borohydride (B1222165) and boron trifluoride etherate provides 2,2-difluoroethylamine hydrochloride, albeit with moderate yields of 48% and 60%, respectively. google.compatsnap.com The hydrochloride salt is often preferred due to its stability and ease of handling.
Table 1: Selected Synthetic Routes to 2,2-Difluoroethylamine
| Starting Material | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2,2-difluoro-1-chloroethane | Ammonia, Potassium Iodide | N-Methylpyrrolidine | 70% | google.com |
| 2,2-difluoro-1-bromoethane | Ammonia, Potassium Iodide | DMSO | 82% | chemicalbook.com |
| 2,2-difluoroacetamide | Diborane | THF | 48% | google.compatsnap.com |
| Amide | Sodium borohydride, Boron trifluoride etherate | - | 60% | google.com |
Preparation of Sulfonyl-Containing Building Blocks
The methanesulfonylethyl portion of the target molecule is introduced using a building block containing a sulfonyl group and a suitable leaving group for nucleophilic substitution.
2-Bromoethyl Methanesulfonate (B1217627) While direct synthesis routes for 2-bromoethyl methanesulfonate are less commonly detailed in readily available literature, analogous compounds like 2-bromoethyl sodium sulfonate are well-documented. The preparation of sodium 2-bromoethanesulfonate (B1233127) can be achieved with high efficiency by reacting 1,2-dibromoethane (B42909) with an aqueous solution of sodium sulfite. google.com This reaction, conducted at 80-100°C, can yield the product in excess of 95%. google.com The synthesis of 2-bromoethyl methanesulfonate would typically follow a standard procedure of reacting 2-bromoethanol (B42945) with methanesulfonyl chloride in the presence of a non-nucleophilic base.
2,2-Difluoroethyl Methanesulfonate This building block combines both the fluorinated and sulfonyl functionalities. The synthesis is generally achieved through the esterification of 2,2-difluoroethanol (B47519) with methanesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. 2,2-Difluoroethyl methanesulfonate is a valuable reagent in its own right, used in the synthesis of various pharmaceutical compounds. Similarly, highly reactive sulfonates like 2,2-difluoroethyl trifluoromethanesulfonate (B1224126) (triflate) are prepared from the corresponding alcohol and are used to introduce the 2,2-difluoroethyl group in various chemical transformations. chemicalbook.comnih.gov
Table 2: Key Sulfonyl-Containing Building Blocks
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursors | Reference |
|---|---|---|---|---|
| Sodium 2-bromoethanesulfonate | 4263-52-9 | C₂H₄BrNaO₃S | 1,2-dibromoethane, Sodium sulfite | google.com |
| 2,2-Difluoroethyl methanesulfonate | 163035-65-2 | C₃H₆F₂O₃S | 2,2-difluoroethanol, Methanesulfonyl chloride | |
| 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 | C₃H₃F₅O₃S | 2,2-difluoroethanol, Trifluoromethanesulfonic anhydride | chemicalbook.comnih.gov |
Development of Protecting Group Strategies for Amine Functionality
The nucleophilic nature of amines makes them susceptible to a wide range of reactions, including undesired side reactions with electrophilic reagents or starting materials. libretexts.org In the context of synthesizing (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, which involves the formation of a secondary amine, controlling the reactivity of a primary amine precursor is essential to prevent over-alkylation to a tertiary amine or other side reactions. This control is achieved through the use of protecting groups. organic-chemistry.orgwikipedia.org
A protecting group is temporarily attached to the amine, rendering it less nucleophilic. organic-chemistry.org Common strategies for amine protection involve conversion to carbamates, amides, or sulfonamides. wikipedia.orgwikidot.comjocpr.com
Carbamates: Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is removed under acidic conditions, while the Cbz group is introduced using benzyl (B1604629) chloroformate and removed by hydrogenolysis. wikipedia.org
Sulfonamides: Groups such as nosyl (Ns) are stable to many reaction conditions but can be removed selectively using thiolates. wikidot.com
Orthogonal Protection: In more complex syntheses, multiple functional groups may require protection. Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are employed. organic-chemistry.orgwikipedia.org For example, a molecule might contain a Boc-protected amine and a silyl-protected alcohol; the Boc group can be removed with acid while the silyl (B83357) group remains intact. jocpr.com
Exploration of Functional Group Tolerance in Synthetic Pathways
The successful synthesis of this compound requires that the chosen reaction conditions are compatible with all functional groups present in the intermediates. The key reaction is the N-alkylation of an amine (or a protected precursor) with an alkylating agent containing a sulfonate leaving group. acsgcipr.org
Modern synthetic methods for N-alkylation often focus on "green" and highly selective catalytic processes, such as the "borrowing hydrogen" (or hydrogen autotransfer) strategy, which uses alcohols as alkylating agents in the presence of ruthenium or iridium catalysts. acs.orgnih.gov Studies on these catalytic systems have demonstrated excellent functional group tolerance. For instance, sensitive groups such as halides (fluorine, chlorine), sulfides, and even reducible functionalities like double bonds can be tolerated under mild reaction conditions. nih.govorganic-chemistry.org
In the context of a classical Sₙ2 reaction between an amine and an alkyl sulfonate, the primary considerations for functional group tolerance are:
The Difluoroalkyl Group: The C-F bonds are generally stable under typical alkylation conditions.
The Sulfonate Ester: The methanesulfonate (mesylate) group is an excellent leaving group but is also stable and unlikely to react under the conditions required for N-alkylation. acsgcipr.org
The Amine: As discussed, the amine is the most reactive site. Its nucleophilicity must be managed, either by controlling stoichiometry and reaction conditions to favor mono-alkylation or by using a protecting group strategy.
V. Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways in Fluorination Processes
The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and biological properties. cam.ac.ukmt.com The formation of the 2,2-difluoroethyl moiety is a critical step, and its synthesis can be approached through various fluorination strategies, each with distinct reaction pathways.
One strategy involves the deconstructive fluorination of cyclic amines. nih.gov This method transforms readily available saturated nitrogen heterocycles, like piperidines, into valuable acyclic amines containing fluorine. The proposed mechanism involves a two-stage process mediated by a silver salt (Fig. 1). nih.gov Initially, the cyclic amine is oxidized to an iminium ion, which is then trapped by water to form a hemiaminal intermediate. This hemiaminal undergoes a homolytic ring-opening via interaction with the silver salt, generating a primary radical. A subsequent fluorine atom transfer from an electrophilic fluorine source, such as Selectfluor, yields the final fluorinated product. nih.gov
Table 1: Comparison of Proposed Intermediates in Different Fluorination Pathways
| Fluorination Method | Key Intermediate(s) | Evidence/Supporting Studies |
|---|---|---|
| Deconstructive Fluorination | Iminium ion, Hemiaminal, Carbon radical | Control experiments with aldehyde substrates, stability of products under oxidative conditions. nih.gov |
| Alkene Aminofluorination | Aminyl radical cation, Carbon radical | Radical scavenger experiments yielding adducts, formation of side products consistent with radical intermediates. nih.gov |
This table provides a summary of key intermediates proposed in various fluorination reactions relevant to the synthesis of fluorinated amines.
Studies on Nucleophilic Substitution at Fluorine-Bearing Carbons
The construction of the C-N bond in (2,2-difluoroethyl)(2-methanesulfonylethyl)amine could potentially involve a nucleophilic substitution reaction where an amine attacks a 2,2-difluoroethyl halide. However, nucleophilic substitution at fluorine-bearing carbons presents significant mechanistic challenges. researchgate.netucla.edu
The presence of fluorine atoms on a carbon center significantly retards the rate of SN2 reactions. researchgate.net This is attributed to several factors:
Electrostatic Repulsion: The high electronegativity of fluorine creates a partial negative charge on the carbon atom and the fluorine atoms themselves. This leads to electrostatic repulsion between the electron-rich nucleophile and the lone pairs of the fluorine atoms, increasing the activation energy of the SN2 transition state. researchgate.net
C-F Bond Strength: The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride (B91410) a poor leaving group in many contexts. mt.comlibretexts.org
Quantitative studies have measured the effect of fluorine substitution on SN2 reaction rates. For example, the reaction of fluorinated n-alkyl bromides with azide (B81097) ion in methanol (B129727) showed a significant rate deceleration as fluorine atoms were introduced closer to the reaction center. researchgate.net
Table 2: Relative Rates of SN2 Reaction for Fluorinated Alkyl Bromides with Azide
| Substrate | Approximate Relative Rate |
|---|---|
| n-alkyl-Br | 1 |
| n-alkyl-CHFBr | 0.20 |
| n-perfluoroalkyl-CH2CH2Br | 0.12 |
| n-perfluoroalkyl-CH2Br | 1 x 10-4 |
Data adapted from studies on the effect of proximate fluorine substituents on SN2 reaction rates. researchgate.net This interactive table illustrates the strong deactivating effect of α- and β-fluorine substituents.
Despite these challenges, nucleophilic fluorination at a difluoromethyl group is possible under specific conditions. Mechanistic studies on the synthesis of fluoroform from an N-difluoromethyltriazolium precursor investigated the competition between the desired SN2 pathway and a side reaction involving the formation of a difluorocarbene. nih.govnih.gov Quantum chemical calculations and NMR studies confirmed that the SN2 pathway is favored, allowing for the formation of the C-F bond without isotopic scrambling, which is crucial for applications like PET radiotracer synthesis. nih.govnih.gov This indicates that with a sufficiently activated substrate, direct nucleophilic substitution at a CF2 center can be a viable mechanistic pathway.
Mechanistic Analysis of Cross-Coupling Reactions Leading to C-N Bonds
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl- and alkyl-amine bonds and represent a key strategy for synthesizing the target molecule. researchgate.netrsc.org The catalytic cycle generally involves three main steps: oxidative addition, transmetalation (or deprotonation/amine coordination), and reductive elimination. youtube.com
Mechanistic studies have provided deep insights into this catalytic cycle. Kinetic analyses often reveal the resting state of the catalyst and the rate-determining step. For the coupling of aryl halides with amines, the palladium(0) catalyst first undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate. mit.edu The subsequent steps depend on the specific amine and base used.
In some systems, the resting state of the catalyst is the palladium-amido complex formed after the amine has coordinated and been deprotonated. mit.edu In other cases, particularly when using organic bases like DBU, the resting state can be a base-bound oxidative addition complex. nih.gov Kinetic studies have shown that the reaction can be inhibited by the base, displaying a negative first-order dependence on the base concentration. nih.gov This suggests a complex interplay where the base is required for amine deprotonation but can also compete for coordination to the palladium center, thereby slowing the reaction.
Table 3: Key Steps and Intermediates in Pd-Catalyzed C-N Coupling
| Step | Description | Key Intermediate | Factors Influencing Rate |
|---|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-X bond of the electrophile. | LPd(Ar)(X) | Nature of the ligand (L), halide (X), and aryl group (Ar). |
| Amine Coordination/ Deprotonation | The amine coordinates to the Pd(II) center and is deprotonated by a base. | [LPd(Ar)(NHR₂)]⁺X⁻ → LPd(Ar)(NR₂) | Base strength and concentration, amine pKa, steric hindrance. nih.gov |
This interactive table outlines the fundamental steps of the Buchwald-Hartwig amination catalytic cycle.
The final reductive elimination step, which forms the desired C-N bond, is often considered the rate-limiting step for many C-N couplings. However, detailed studies have shown that for some ligand systems and substrates, this step is not problematic, and the rate is instead controlled by steps earlier in the catalytic cycle. mit.edu Understanding these mechanistic nuances is critical for the rational design of more efficient catalysts for challenging substrates, including fluorinated amines. mit.edu
Radical vs. Polar Mechanisms in Amine and Fluorinated Compound Synthesis
The synthesis of fluorinated amines can be achieved through either radical or polar (ionic) reaction mechanisms, and the chosen pathway has significant implications for reaction scope and selectivity. nih.govnih.gov
Radical Mechanisms: Radical fluorination has emerged as a powerful strategy, often proceeding under mild conditions using photoredox catalysis. nih.govnih.govnottingham.ac.uk A common pathway involves the generation of a carbon-centered radical, which then reacts with a fluorine atom source like Selectfluor. nih.govwikipedia.org For example, in the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives, an alkyl radical is generated from an alkyltrifluoroborate. This radical adds to the alkene to create an α-amino radical, which is subsequently trapped by Selectfluor to yield the α-fluoro-α-amino acid. nih.gov The intermediacy of radicals is often confirmed by radical clock experiments or trapping studies. nih.govnih.gov Radical reactions are particularly useful for C-H functionalization, allowing for the direct fluorination of otherwise unreactive sites. wikipedia.orgresearchgate.net
Polar Mechanisms: Polar mechanisms typically involve nucleophilic attack, as discussed in the context of SN2 reactions. organic-chemistry.orgyoutube.com For instance, the synthesis of 2,2-difluoroethylamine (B1345623) can be achieved by reacting 2,2-difluoro-1-haloethane with ammonia (B1221849). google.com This is a classic polar, nucleophilic substitution reaction. Similarly, the ring-opening of strained heterocycles like aziridines by a nucleophile is a polar process. nih.gov The reactivity in these systems is governed by factors such as the strength of the nucleophile, the stability of the leaving group, and electrostatic effects. Fluorine substitution can profoundly influence these polar reactions, often by stabilizing transition states through inductive effects, as seen in nucleophilic aromatic substitution (SNAr). stackexchange.com
Table 4: Mechanistic Comparison: Radical vs. Polar Pathways
| Feature | Radical Mechanism | Polar (Ionic) Mechanism |
|---|---|---|
| Initiation | Homolytic bond cleavage (e.g., via light, heat, or redox event). libretexts.orgyoutube.com | Heterolytic bond cleavage or interaction of nucleophile/electrophile. |
| Key Intermediates | Neutral radicals (e.g., carbon-centered, aminyl). nih.govnih.gov | Cations (carbocations), anions (carbanions), or concerted transition states. libretexts.orgorganic-chemistry.org |
| Fluorine Source | Atomic fluorine donor (e.g., Selectfluor, NFSI). nih.govwikipedia.orgmdpi.com | Nucleophilic (e.g., F⁻ salts) or electrophilic (e.g., Selectfluor) depending on the specific reaction. |
| Driving Force | Formation of stable radicals and strong C-F bonds. | Formation of stable ions, release of ring strain, formation of strong bonds. nih.gov |
| Selectivity Control | Often governed by radical stability and steric factors. | Governed by electronic effects (inductive, resonance), steric hindrance, and leaving group ability. |
| Example Reaction | Deconstructive fluorination of cyclic amines. nih.gov | Nucleophilic substitution on 2,2-difluoro-1-chloroethane with ammonia. google.com |
This interactive table highlights the key distinctions between radical and polar mechanisms in the context of synthesizing fluorinated amines.
The choice between a radical and a polar approach depends on the specific target and the available starting materials. Radical pathways offer unique opportunities for late-stage functionalization and the use of C-H bonds as synthetic handles, while polar reactions provide well-established routes based on the reactivity of functional groups. nih.govlibretexts.org
Vi. Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation Focusing on Research Techniques
Nuclear Magnetic Resonance Spectroscopy (NMR) for Fluorinated Amine Structures (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, providing unambiguous evidence of its molecular structure through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the different methylene groups and the methyl group. The protons on the carbon adjacent to the nitrogen in the 2-methanesulfonylethyl moiety would likely appear as a triplet, deshielded by the adjacent electron-withdrawing sulfonyl group. The protons on the carbon bearing the sulfonyl group would also present as a triplet. The methylene protons of the 2,2-difluoroethyl group would show a characteristic triplet of triplets due to coupling with both the fluorine atoms and the adjacent methylene protons. The methyl protons of the methanesulfonyl group would appear as a singlet.
¹³C NMR: The carbon NMR spectrum provides crucial information about the carbon skeleton. The carbon atoms are expected to show distinct resonances, with those closer to electronegative atoms (fluorine, nitrogen, oxygen) appearing at higher chemical shifts (downfield). The carbon atom bonded to the two fluorine atoms would exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to one-bond C-F coupling.
¹⁹F NMR: ¹⁹F NMR is a powerful tool for the direct detection and analysis of fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal would be split into a triplet by the adjacent methylene protons. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 3.0 - 3.4 | t | 6-8 | -CH₂-SO₂- |
| ¹H | 2.8 - 3.2 | t | 6-8 | -CH₂-N- |
| ¹H | 2.9 - 3.3 | tt | ¹JHF ≈ 50, ³JHH ≈ 6-8 | F₂CH-CH₂- |
| ¹H | 5.8 - 6.2 | tt | ¹JHF ≈ 55-60, ²JHH ≈ 4-5 | F₂CH- |
| ¹H | 3.0 | s | - | -SO₂-CH₃ |
| ¹³C | 110 - 115 | t | ¹JCF ≈ 240-250 | -CF₂- |
| ¹³C | 50 - 55 | t | ²JCF ≈ 20-25 | F₂CH-CH₂- |
| ¹³C | 50 - 55 | - | - | -CH₂-SO₂- |
| ¹³C | 45 - 50 | - | - | -CH₂-N- |
| ¹³C | 35 - 40 | - | - | -SO₂-CH₃ |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum offers valuable structural information. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of resonance-stabilized iminium ions. The presence of the sulfonyl and difluoroethyl groups will influence the fragmentation pathways. Cleavage of the C-S bond and fragmentation of the methanesulfonyl group are also expected. The observation of fragments corresponding to the loss of SO₂CH₃ and CHF₂CH₂ would further support the proposed structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Proposed Fragment |
|---|---|
| [M+H]⁺ | Intact protonated molecule |
| M - 79 | Loss of SO₂CH₃ |
| M - 63 | Loss of CHF₂ |
| M - 81 | Loss of CHF₂CH₂ |
| 106 | [CH₂=N⁺H-CH₂CHF₂] |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of C-F, S=O, C-N, and C-S bonds will give rise to characteristic absorption bands in the IR spectrum.
The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-F stretching vibrations of the difluoroethyl group are expected to produce strong and distinct bands in the region of 1100-1000 cm⁻¹. The C-N stretching vibration of the secondary amine will likely appear in the 1250–1020 cm⁻¹ range for aliphatic amines.
Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2950-2850 | Medium | C-H stretching |
| 1350-1300 | Strong | S=O asymmetric stretching (sulfonyl) |
| 1160-1120 | Strong | S=O symmetric stretching (sulfonyl) |
| 1250-1020 | Medium | C-N stretching |
| 1100-1000 | Strong | C-F stretching |
X-ray Crystallography for Solid-State Structure Determination
Should this compound or a suitable derivative be crystalline, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles. Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. For analogous structures, such as amine sulfonyl fluorides, X-ray crystallography has been successfully used to confirm their molecular structures.
Chromatographic Techniques (GC, HPLC) for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.
Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a suitable detector (e.g., mass spectrometry or flame ionization detector) can be an effective method for purity analysis. The choice of the GC column is critical, with semi-polar columns often being suitable for the separation of fluorinated and sulfonated compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be a common starting point for method development. The use of an acidic or basic modifier in the mobile phase may be necessary to improve peak shape and retention for the amine functionality.
Chiral Analytical Methods for Enantiomeric Excess Determination (if chiral derivatives are synthesized)
While this compound itself is not chiral, the synthesis of chiral derivatives is a common strategy in medicinal chemistry to explore stereospecific interactions with biological targets. Should chiral derivatives be synthesized, for instance, by introducing a stereocenter in either of the ethyl chains, the determination of enantiomeric excess (ee) becomes crucial.
Chiral HPLC: Chiral stationary phases (CSPs) in HPLC are widely used for the separation of enantiomers. Various types of CSPs are commercially available, and the selection would depend on the specific structure of the chiral derivative.
Chiral GC: For volatile chiral derivatives, chiral GC columns can also be employed for enantiomeric separation.
NMR Spectroscopy with Chiral Shift Reagents: The use of chiral shift reagents in NMR spectroscopy can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of their relative concentrations and thus the enantiomeric excess.
Vii. Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of "(2,2-difluoroethyl)(2-methanesulfonylethyl)amine." Methods like Density Functional Theory (DFT), with functionals such as B3LYP and a suitable basis set (e.g., 6-31G(d,p)), are commonly employed to determine the optimized molecular geometry.
These calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-F bonds are expected to be approximately 1.35 Å, and the C-N and C-S bonds would also have characteristic lengths. The geometry around the nitrogen atom is predicted to be trigonal pyramidal, typical for a tertiary amine.
The electronic structure analysis involves mapping the electron density to understand regions of high and low electron concentration. A Molecular Electrostatic Potential (MEP) map would likely show negative potential (red/yellow) around the fluorine and oxygen atoms, indicating their electronegativity and sites susceptible to electrophilic attack. The nitrogen atom's lone pair would also represent a region of negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is likely to be localized on the nitrogen atom, indicating its nucleophilic character. The LUMO would likely be distributed over the carbon atoms attached to the electronegative fluorine and sulfonyl groups, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 1: Predicted Molecular Properties from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability |
| Dipole Moment | ~3.5 D | Indicates a polar molecule |
Note: These values are hypothetical and serve as illustrations of typical results from DFT calculations.
Conformational Analysis and Stereochemical Prediction
The presence of several rotatable single bonds in "this compound" suggests a complex conformational landscape. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles and calculating the potential energy surface.
A critical aspect of the conformational analysis would be the orientation of the 2,2-difluoroethyl group relative to the nitrogen lone pair. Studies on 2,2-difluoroethylamine (B1345623) hydrochloride have highlighted the "double gauche effect," where both fluorine atoms are positioned gauche to the amino group. nih.gov This preference is attributed to a combination of electrostatic attraction between the electronegative fluorine atoms and the positively charged nitrogen (in the protonated form) and hyperconjugative interactions. nih.gov A similar effect would likely influence the conformations of the title compound, with the electron-withdrawing sulfonyl group potentially enhancing the effect on the nitrogen's electronic environment.
The methanesulfonylethyl group also contributes to the conformational complexity. The relative orientation of the sulfonyl group and the ethyl chain will be governed by steric and electronic factors. The most stable conformers would likely minimize steric hindrance between the bulky difluoroethyl and methanesulfonylethyl groups.
Table 2: Hypothetical Relative Energies of Key Conformers
| Conformer | Dihedral Angle (F-C-C-N) | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 (Global Minimum) | gauche (~60°) | anti (180°) | 0.00 | 75 |
| 2 | gauche (~60°) | gauche (~60°) | 1.2 | 15 |
| 3 | anti (180°) | anti (180°) | 2.5 | 8 |
| 4 | anti (180°) | gauche (~60°) | 3.5 | 2 |
Note: This table is illustrative, based on general principles of conformational analysis and findings for related fluorinated amines.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling can elucidate the mechanisms of reactions involving "this compound." For example, the nucleophilic substitution at the carbon bearing the fluorine atoms or at the carbon alpha to the sulfonyl group could be modeled. DFT calculations are used to map the reaction pathway, identifying the structures of reactants, products, intermediates, and, crucially, the transition states.
The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For instance, modeling the N-alkylation of this amine would involve calculating the energy profile as an alkyl halide approaches the nitrogen atom. The transition state would feature a partially formed N-C bond and a partially broken C-halide bond. The calculated activation energy would provide insight into the feasibility of such a reaction.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can be valuable for the identification and characterization of "this compound."
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted chemical shifts, when compared to experimental data, can help confirm the structure and assign the resonances. For example, the protons on the carbon adjacent to the two fluorine atoms are expected to show a significant downfield shift and complex splitting patterns due to H-F coupling.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These can be correlated with the functional groups present in the molecule. Key predicted peaks would include C-H stretching, C-F stretching, and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group.
Mass Spectrometry: While not a direct quantum chemical prediction, fragmentation patterns can be rationalized by calculating the stability of potential fragment ions.
Study of Fluorine-Amine Interactions and their Influence on Reactivity
The interaction between the fluorine atoms and the amine group is a key feature of this molecule. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity of the nitrogen atom compared to a non-fluorinated analogue. This is due to the inductive effect, which pulls electron density away from the nitrogen, making its lone pair less available for protonation or donation.
Ligand Binding Studies (if applicable to research probes, avoiding clinical relevance)
If "this compound" were to be investigated as a research probe for a specific biological target, computational ligand binding studies, such as molecular docking, could be employed. These studies predict the preferred binding orientation and affinity of the molecule within the active site of a protein.
Molecular docking simulations would involve placing the flexible ligand into the rigid or flexible binding site of a receptor and scoring the different poses based on a scoring function that estimates the binding free energy. The results would highlight key interactions, such as hydrogen bonds (e.g., involving the sulfonyl oxygens) or hydrophobic interactions, that contribute to binding. It is important to note that these studies would be purely for research and exploratory purposes, avoiding any clinical interpretation.
Viii. Research Applications of 2,2 Difluoroethyl 2 Methanesulfonylethyl Amine and Its Derivatives
Application as a Core Building Block in Advanced Organic Synthesis
(2,2-Difluoroethyl)(2-methanesulfonylethyl)amine serves as a versatile building block in organic synthesis, providing a scaffold for the introduction of both a difluoroethyl and a methanesulfonylethyl moiety into larger, more complex molecules. The secondary amine functionality allows for a variety of chemical transformations, including alkylation, acylation, and arylation, enabling the construction of a diverse range of derivatives.
The presence of the 2,2-difluoroethyl group is of particular interest due to the unique properties conferred by fluorine atoms. Fluorine's high electronegativity and small size can alter the acidity, basicity, and conformational preferences of a molecule, which can be advantageous in the design of bioactive compounds. rsc.orgnih.gov Synthetic routes to incorporate such fluorinated motifs are of significant interest to medicinal and materials chemists. beilstein-journals.org The methanesulfonylethyl group, on the other hand, is a stable and polar functional group that can participate in hydrogen bonding and other non-covalent interactions.
The synthesis of derivatives of this compound can be achieved through standard organic transformations. For instance, the nitrogen atom can be readily alkylated or acylated to introduce additional functional groups or to link the core structure to other molecular fragments.
Table 1: Representative Synthetic Transformations of this compound
| Reaction Type | Reagent Example | Product Type | Potential Application |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Benzyl (B1604629) bromide) | Tertiary amine | Pharmaceutical intermediates |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide | Chemical probes, materials |
| N-Arylation | Aryl halide (e.g., Fluorobenzene) with Pd catalyst | Tertiary arylamine | Ligand design |
| Reductive Amination | Aldehyde/Ketone with reducing agent | Tertiary amine | Diverse organic scaffolds |
Incorporation into Peptidomimetics and Fluorinated Amino Acid Analogs for Conformational Studies
The incorporation of fluorinated motifs into peptides and amino acids is a well-established strategy to modulate their conformational preferences, metabolic stability, and biological activity. nih.govnih.govprinceton.edu The 2,2-difluoroethyl group from this compound can be incorporated into amino acid analogs or used to modify peptide backbones.
Fluorine's high electronegativity can induce specific conformational biases in peptide chains through steric and electronic effects. mdpi.com For example, the gauche effect between fluorine and adjacent atoms can influence the dihedral angles of the peptide backbone. These conformational constraints are valuable in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide, leading to enhanced receptor binding affinity and selectivity.
Furthermore, the introduction of fluorinated groups can enhance the metabolic stability of peptides by blocking sites susceptible to enzymatic degradation. The strong carbon-fluorine bond is resistant to cleavage by many metabolic enzymes. rsc.org
Table 2: Potential Fluorinated Peptidomimetic Structures Derived from the Subject Compound's Moieties
| Structure Type | Description | Intended Conformational Influence |
|---|---|---|
| N-(2,2-difluoroethyl)glycine analog | Incorporation of the difluoroethyl group on the nitrogen of the simplest amino acid. | Restricted rotation around the N-Cα bond, potentially favoring specific backbone conformations. |
| β-amino acid with a 2,2-difluoroethyl side chain | The difluoroethyl group is attached to the β-carbon of the amino acid. | Introduction of a fluorinated side chain to probe interactions within a binding pocket. |
| Peptide with N-terminal modification | The N-terminus of a peptide is capped with the (2,2-difluoroethyl)(2-methanesulfonylethyl)amino group. | Altered N-terminal electronics and steric bulk, potentially influencing overall peptide folding. |
Use in the Design and Synthesis of Chemical Probes for Biological Research (focus on probe design, not biological effects)
Chemical probes are essential tools for studying biological systems. The design of effective probes often involves the incorporation of specific functional groups that enable detection or interaction with a target. The this compound scaffold can be functionalized to create novel chemical probes.
For instance, the difluoroethyl group can serve as a ¹⁹F NMR reporter group. ¹⁹F NMR is a powerful technique for studying molecular interactions due to the high sensitivity of the ¹⁹F nucleus and the absence of endogenous ¹⁹F signals in biological systems. mdpi.com A probe containing the 2,2-difluoroethyl moiety could be used to monitor binding events or conformational changes in a target protein.
Exploration in Materials Science Research (e.g., polymer synthesis, specialized solvents)
The unique properties of fluorinated compounds have led to their widespread use in materials science. alfa-chemistry.com The incorporation of the this compound moiety into polymers could lead to materials with desirable properties such as low surface energy, chemical inertness, and thermal stability. nih.gov
For example, this amine could be used as a monomer or a modifying agent in the synthesis of fluorinated polymers. Such polymers might find applications as specialized coatings, membranes, or lubricants. The presence of the polar methanesulfonyl group could also impart interesting solubility characteristics or be used to tune the dielectric properties of the resulting material.
In the context of specialized solvents, the combination of a fluorinated alkyl chain and a polar sulfonyl group in a single molecule could lead to unique solvation properties. Such solvents might be useful in specific chemical reactions or for dissolving otherwise insoluble materials.
Derivatization for Structure-Activity Relationship (SAR) Studies in Ligand Design (focus on chemical modification, not biological outcome)
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and ligand design. drugdesign.org These studies involve the systematic modification of a lead compound to understand how different structural features contribute to its binding affinity for a biological target. The this compound scaffold provides a platform for such studies.
The difluoroethyl group can be used to probe the steric and electronic requirements of a binding pocket. For example, comparing the activity of a ligand with and without the difluoroethyl group can reveal the importance of fluorine's electron-withdrawing effects or its ability to participate in specific interactions. nih.gov
The methanesulfonyl group is a common feature in many biologically active molecules and its role in ligand binding is well-documented. ajchem-b.com It can act as a hydrogen bond acceptor and its presence can significantly influence the solubility and pharmacokinetic properties of a compound. By synthesizing a series of analogs where the methanesulfonyl group is modified or replaced, researchers can gain valuable insights into the SAR of a particular ligand series. nih.govnih.govrsc.org
Table 3: Example Derivatizations for SAR Studies
| Modification Site | Example Modification | Rationale for SAR Study |
|---|---|---|
| 2,2-Difluoroethyl group | Replacement with an ethyl or trifluoroethyl group. | To assess the impact of the number of fluorine atoms on binding affinity. |
| Methanesulfonyl group | Replacement with a carboxamide or a different sulfonyl group (e.g., trifluoromethanesulfonyl). | To probe the importance of the hydrogen bonding capacity and electronic nature of the sulfonyl moiety. |
| Central Nitrogen | Introduction of various alkyl or aryl substituents. | To explore the steric and electronic effects of substituents on ligand orientation and binding. |
Utility in Carbon Dioxide Capture Research (as a functional group on larger structures)
Amine-based materials are the most widely studied sorbents for carbon dioxide (CO₂) capture due to the reversible reaction between CO₂ and the amine functionality. mdpi.comresearchgate.netbellona.org While this compound itself is a secondary amine, its utility in CO₂ capture would likely be as a functional group appended to a larger support material, such as a polymer or a porous solid. pnnl.gov
The electron-withdrawing effect of the 2,2-difluoroethyl group would decrease the basicity of the nitrogen atom, which could in turn affect the kinetics and thermodynamics of the CO₂ absorption and desorption processes. A lower basicity might lead to a lower heat of absorption, which is desirable for reducing the energy required for solvent regeneration.
Ix. Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine and related compounds will increasingly prioritize green chemistry principles to minimize environmental impact. Research is moving away from hazardous reagents and solvent-heavy processes toward safer, more efficient, and atom-economical methods.
Key areas of development include:
Safer Fluorinating Agents: Traditional fluorination methods can involve hazardous reagents like gaseous fluorine. Future routes will likely favor the use of safer, easier-to-handle electrophilic fluorinating agents such as Selectfluor. Recent research has demonstrated metal-free, one-pot fluorination of amines using such reagents, which offers a more sustainable pathway.
Green Solvents and Cosolvents: A significant trend is the reduction or replacement of volatile organic compounds (VOCs). The use of water as a green cosolvent is being explored to make processes like fluorination more environmentally friendly and facilitate scaled-up synthesis in standard laboratory settings.
Mechanochemical Synthesis: Mechanochemistry, which involves solvent-free reactions conducted by grinding solid reagents, presents a powerful green alternative. This technique reduces waste and energy consumption and has been successfully used to synthesize fluorinated imines, which are precursors to amines.
Valorization of Greenhouse Gases: Ambitious research is exploring the use of potent greenhouse gases like sulfur hexafluoride (SF₆) as a fluorine source for deoxyfluorination, aiming to create value from a problematic substance.
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies
| Strategy | Traditional Approach | Sustainable/Emerging Approach | Key Advantages |
|---|---|---|---|
| Fluorination | Use of hazardous reagents (e.g., F₂ gas) | Use of safer, solid reagents (e.g., Selectfluor); Valorization of SF₆. | Increased safety, easier handling, potential environmental benefit. |
| Solvent Use | High dependence on volatile organic compounds (VOCs) | Use of green cosolvents (e.g., water); Solvent-free mechanochemical methods. | Reduced environmental pollution, lower costs, improved safety. |
| Process | Multi-step syntheses with isolated intermediates | One-pot reactions, catalytic cycles. | Higher efficiency, less waste, reduced energy consumption. |
| Catalysis | Stoichiometric reagents, heavy metal catalysts | Metal-free strategies, biocatalysis, recyclable catalysts. | Reduced metal contamination, lower toxicity, improved sustainability. |
Application of Machine Learning and AI in Reaction Design and Optimization
The complexity of synthesizing molecules like this compound makes it an ideal candidate for optimization using artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic pathways, thereby accelerating development and reducing reliance on trial-and-error experimentation.
Future applications in this area include:
Reaction Condition Optimization: AI algorithms, particularly Bayesian optimization, can efficiently search the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the conditions that maximize yield and selectivity with a minimal number of experiments.
Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose viable synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. This can uncover more efficient or novel pathways that might be overlooked by human chemists.
Global and Local Models: ML can leverage large-scale reaction databases to build "global models" that suggest general conditions for new or diverse reactions. Subsequently, "local models" can be used to fine-tune parameters for a specific reaction family, enhancing efficiency and effectiveness. The combination of high-throughput experimentation (HTE) with ML provides a powerful feedback loop for rapid data collection and model refinement.
Table 2: Potential Applications of AI/ML in the Synthesis of this compound
| AI/ML Application | Function | Potential Impact |
|---|---|---|
| Forward Reaction Prediction | Predicts the major products from a given set of reactants and conditions. | Validates proposed synthetic steps; reduces failed experiments. |
| Retrosynthetic Analysis | Generates potential synthesis pathways from target molecule to starting materials. | Accelerates route design; discovers novel and more efficient pathways. |
| Reaction Optimization | Identifies optimal reaction parameters (temperature, solvent, catalyst) for yield and selectivity. | Increases process efficiency; reduces cost and waste. |
| Catalyst Discovery | Screens virtual libraries of potential catalysts to identify promising candidates. | Speeds up the development of novel and more effective catalytic systems. |
Exploration of Novel Catalytic Systems for Efficient Synthesis
Catalysis is central to modern organic synthesis, and future research will undoubtedly focus on discovering more efficient and selective catalysts for constructing the key bonds within this compound. Advances in catalysis promise to deliver higher yields, better selectivity, and milder reaction conditions.
Emerging trends in catalysis relevant to this molecule include:
Advanced Reductive Amination: Reductive amination is a fundamental method for synthesizing amines. Future work will focus on developing non-noble metal-based catalysts to replace expensive precious metals like palladium, rhodium, and ruthenium, thereby improving cost-effectiveness. Biocatalytic reductive amination is also a growing field, offering high enantioselectivity and sustainable processes.
Catalytic C–F Bond Formation: The direct catalytic formation of carbon-fluorine bonds is a significant challenge in chemistry. Research is increasingly focused on developing catalytic methods to replace stoichiometric fluorinating agents, which would improve the sustainability of the process. This includes exploring both homogeneous and heterogeneous catalysts that can functionalize C-H bonds directly or activate substrates for nucleophilic fluorination under milder conditions.
Photocatalysis: Light-driven reactions are an emerging sustainable strategy. Photocatalytic systems can activate C-F bonds or facilitate amination reactions under mild conditions, offering new pathways for synthesizing complex fluorinated molecules.
Table 3: Emerging Catalytic Systems and Their Potential Roles
| Catalytic System | Description | Application in Synthesis |
|---|---|---|
| Non-Noble Metal Catalysts | Catalysts based on earth-abundant metals (e.g., iron, nickel, copper). | Cost-effective and sustainable alternative for reductive amination and C-S bond formation. |
| Biocatalysts (Enzymes) | Use of enzymes to catalyze specific reactions. | Highly selective synthesis of chiral amines; environmentally friendly conditions. |
| Photocatalysts | Use of light to drive chemical reactions via a catalyst. | Mild condition C-F bond activation and C-N bond formation. |
| Organocatalysts | Metal-free small organic molecules that act as catalysts. | Avoids heavy metal contamination in the final product; useful in amination reactions. |
Design of Next-Generation Fluorinated and Sulfonyl-Containing Scaffolds for Research Applications
The structural motifs present in this compound—a fluorinated alkyl group and a sulfonyl group—are highly valued in medicinal chemistry. The strategic incorporation of fluorine and sulfonyl groups can profoundly alter a molecule's biological properties. Therefore, a major future direction will be the use of this compound and its derivatives as scaffolds for creating new molecules for drug discovery and other research applications.
Key trends in this area are:
Modulation of Physicochemical Properties: Fluorine is known to enhance metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and pKa. The sulfonyl group is a stable, polar functional group that can act as a hydrogen bond acceptor and a bioisostere for other groups, improving drug-target interactions and pharmacokinetic properties.
Expansion of Fluorinated Chemotypes: While simple fluorinated aromatic rings are common in pharmaceuticals, there is a clear trend toward creating more diverse and complex aliphatic fluorinated scaffolds. Molecules containing gem-difluoro groups, like the 2,2-difluoroethyl moiety, are of particular interest.
Privileged Scaffolds: Sulfonyl-containing structures, particularly sulfonamides, are considered "privileged scaffolds" in drug discovery due to their presence in a wide range of approved drugs targeting various diseases. Exploring the combination of this sulfonyl functionality with unique fluorinated groups could lead to novel therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, and how do reaction conditions impact yield?
- Methodology : Use nucleophilic substitution or reductive amination. For the 2,2-difluoroethyl group, fluorinated building blocks like 2,2-difluoroethyl trifluoromethanesulfonate (a common fluorinating agent ) can be coupled with methanesulfonylethylamine intermediates. Optimize solvent polarity (e.g., DMF or acetonitrile ) and temperature (40–80°C) to balance reactivity and side-product formation. Monitor progress via TLC or HPLC .
Q. What purification techniques ensure high-purity this compound for analytical studies?
- Methodology : Employ column chromatography with silica gel or reverse-phase HPLC, using gradients of acetonitrile/water. Fluorinated compounds often require specialized eluents due to hydrophobicity . Confirm purity via <sup>19</sup>F NMR (to detect fluorinated impurities) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic methods are optimal for structural characterization, and how do fluorine atoms influence interpretation?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methanesulfonyl (δ ~3.0 ppm for CH2SO2) and difluoroethyl (δ ~4.5–5.0 ppm, split by <sup>19</sup>F coupling) groups .
- <sup>19</sup>F NMR : Confirm fluorine environments (δ -120 to -130 ppm for CF2 groups) .
- IR : Validate sulfonyl (SO2 asymmetric stretch ~1350 cm<sup>-1</sup>) and amine (N-H stretch ~3300 cm<sup>-1</sup>) functionalities .
Q. What storage conditions prevent degradation of this compound?
- Methodology : Store under inert gas (argon/nitrogen) at -20°C in amber vials to avoid hydrolysis or oxidation. Monitor stability via periodic HPLC analysis; degradation products may include sulfonic acids or defluorinated derivatives .
Advanced Research Questions
Q. How does the electron-withdrawing methanesulfonyl group influence the amine’s nucleophilicity in coupling reactions?
- Methodology : Compare reaction rates with non-sulfonylated analogs using kinetic studies (e.g., UV-Vis or <sup>19</sup>F NMR). Computational DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict reactivity .
Q. What computational models explain the conformational flexibility of this compound?
- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze rotational barriers around the C-N bond. Pair with NOESY NMR to validate dominant conformers in solution .
Q. How can researchers resolve discrepancies between X-ray crystallography and DFT-predicted bond lengths?
- Methodology : Cross-validate crystallographic data (e.g., C-F bond lengths) with high-level ab initio calculations (MP2/cc-pVTZ). Consider lattice packing effects and thermal motion in solid-state vs. gas-phase models .
Q. What safety protocols mitigate risks during large-scale synthesis?
- Methodology : Use closed-system reactors with HEPA filtration to handle volatile fluorinated intermediates. Implement in-line FTIR for real-time monitoring of hazardous byproducts (e.g., HF). Follow waste disposal guidelines for fluorinated compounds, including neutralization with calcium carbonate .
Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the sulfonyl group .
- Analytical Challenges : Fluorine atoms cause signal splitting in NMR; use deuterated solvents (e.g., DMSO-d6) for clarity .
- Safety : Toxicity data gaps necessitate in vitro assays (e.g., Ames test) for mutagenicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
